

Characterization of 2-Hydroxy-4-nitrobenzaldehyde: A Comprehensive Guide to Analytical Methods

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Compound of Interest

Compound Name: **2-Hydroxy-4-nitrobenzaldehyde**

Cat. No.: **B020821**

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This technical guide provides a comprehensive overview of analytical methodologies for the thorough characterization of **2-Hydroxy-4-nitrobenzaldehyde** (CAS No. 2460-58-4). Intended for researchers, scientists, and professionals in drug development and quality control, this document outlines detailed protocols for chromatographic and spectroscopic techniques, ensuring scientific integrity and enabling robust analysis of this critical chemical intermediate.

2-Hydroxy-4-nitrobenzaldehyde is a key building block in organic synthesis, finding applications in the pharmaceutical and chemical industries. Its purity and structural integrity are paramount for the successful synthesis of downstream products. The methodologies presented herein are designed to provide a multi-faceted analytical approach to confirm the identity, purity, and structural attributes of this compound.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of **2-Hydroxy-4-nitrobenzaldehyde** is essential for selecting appropriate analytical techniques and sample preparation procedures.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₅ NO ₄	[1]
Molecular Weight	167.12 g/mol	[1] [2]
Appearance	White to yellow to orange powder/crystal	[No source found]
Melting Point	135-138 °C	[No source found]
Solubility	Soluble in chloroform, dichloromethane, methanol	[No source found]
Purity (typical)	>98%	

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are indispensable for separating **2-Hydroxy-4-nitrobenzaldehyde** from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity and quantifying **2-Hydroxy-4-nitrobenzaldehyde**. A reversed-phase method is generally suitable for this compound.

A C18 column is selected due to its hydrophobicity, which allows for good retention and separation of the moderately polar **2-Hydroxy-4-nitrobenzaldehyde** from both more polar and less polar impurities. The mobile phase, consisting of acetonitrile and water, provides a versatile gradient to elute a range of compounds. A UV detector is employed due to the presence of a chromophore in the analyte, allowing for sensitive detection.

- Sample Preparation:
 - Accurately weigh and dissolve approximately 10 mg of the **2-Hydroxy-4-nitrobenzaldehyde** sample in 10 mL of methanol to prepare a 1 mg/mL stock solution.

- Further dilute the stock solution with the mobile phase to a working concentration of approximately 50 µg/mL.
- Filter the final solution through a 0.45 µm syringe filter prior to injection.
- Standard Solution Preparation:
 - Prepare a stock solution of a certified reference standard of **2-Hydroxy-4-nitrobenzaldehyde** in methanol (e.g., 1 mg/mL).
 - Generate a series of working standard solutions by serial dilution with the mobile phase to construct a calibration curve (e.g., 5, 10, 25, 50, and 100 µg/mL).
- Instrumentation and Conditions:

Parameter	Condition
Column	C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) ^[3]
Mobile Phase	A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid
Gradient	0-2 min: 20% B 2-15 min: 20-80% B 15-17 min: 80% B 17-18 min: 80-20% B 18-25 min: 20% B
Flow Rate	1.0 mL/min ^[3]
Column Temperature	30 °C
Detection Wavelength	254 nm (or λ_{max} determined by UV-Vis analysis) ^[3]
Injection Volume	10 µL ^[3]

- Data Analysis:
 - The retention time of the major peak in the sample chromatogram should correspond to that of the standard.

- Purity is assessed by calculating the area percentage of the main peak relative to the total peak area.
- Quantification is achieved by plotting a calibration curve of peak area versus concentration for the standard solutions and using the regression equation to determine the concentration of the sample.

This HPLC method should be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ)[4].

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for the identification and quantification of volatile and semi-volatile compounds. Due to the presence of a hydroxyl group, derivatization is often necessary to improve the volatility and chromatographic performance of **2-Hydroxy-4-nitrobenzaldehyde**[3].

A non-polar column like a DB-5ms is suitable for the analysis of the derivatized, less polar analyte. The temperature programming allows for the separation of compounds with a range of boiling points. Mass spectrometry provides definitive identification based on the mass-to-charge ratio of the molecular ion and its fragmentation pattern.

- Derivatization (Silylation):
 - In a vial, dissolve approximately 1 mg of the sample in 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).
 - Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[3].
 - Cap the vial and heat at 60-70 °C for 30 minutes.
 - Allow the vial to cool to room temperature before injection.
- Instrumentation and Conditions:

Parameter	Condition
Column	DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 μ m film thickness)[3]
Injector Temperature	250 °C[3]
Oven Temperature Program	Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C[3]
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Ion Source Temperature	230 °C
Electron Energy	70 eV
Mass Range	50-500 amu

- Data Analysis:
 - Identify the peak corresponding to the silylated derivative of **2-Hydroxy-4-nitrobenzaldehyde** based on its retention time and mass spectrum.
 - The mass spectrum should show a molecular ion peak corresponding to the derivatized compound and characteristic fragment ions.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in **2-Hydroxy-4-nitrobenzaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of a compound.

- Sample Preparation:
 - Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube[3].

- Tetramethylsilane (TMS) can be used as an internal standard ($\delta = 0.00$ ppm).
- Instrumentation and Parameters:

Parameter	^1H NMR	^{13}C NMR
Spectrometer Frequency	≥ 400 MHz	≥ 100 MHz
Pulse Angle	30-45° [3]	90°
Acquisition Time	2-4 s [3]	1-2 s
Relaxation Delay	1-5 s [3]	2-5 s
Number of Scans	16-64	≥ 1024

- Data Interpretation:
 - The ^1H NMR spectrum will show signals for the aldehydic proton, the aromatic protons, and the hydroxyl proton. The chemical shifts, splitting patterns, and integration values will confirm the substitution pattern on the aromatic ring.
 - The ^{13}C NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons (including those attached to the hydroxyl, nitro, and aldehyde groups), and will be consistent with the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity and minimal sample preparation[\[5\]](#).

- Sample Preparation:
 - Place a small amount of the solid sample directly onto the ATR crystal[\[5\]](#).
 - Ensure good contact between the sample and the crystal by applying pressure with the built-in press.
- Instrumentation and Parameters:

Parameter	Condition
Spectrometer	FTIR spectrometer with an ATR accessory[3]
Scanning Range	4000-400 cm ⁻¹ [3][5]
Resolution	4 cm ⁻¹
Number of Scans	16-32[5]

- Data Interpretation:

- The IR spectrum should be analyzed for the presence of characteristic absorption bands corresponding to the functional groups in **2-Hydroxy-4-nitrobenzaldehyde**.

Functional Group	Expected Wavenumber (cm ⁻¹)
O-H Stretch (hydroxyl)	3200-3600 (broad)[5]
C-H Stretch (aromatic)	3000-3100[5]
C=O Stretch (aldehyde)	~1708
N-O Stretch (nitro, asymmetric)	1500-1550
N-O Stretch (nitro, symmetric)	1300-1350
C=C Stretch (aromatic)	1450-1600

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for qualitative identification and quantitative analysis.

- Sample Preparation:

- Prepare a stock solution of the sample in a suitable spectroscopic grade solvent (e.g., ethanol or acetonitrile) at a concentration of approximately 1 mg/mL.
 - Dilute the stock solution to an appropriate concentration (e.g., 10-20 µg/mL) to ensure the absorbance is within the linear range of the instrument (typically 0.1-1.0 AU)[6].

- Instrumentation and Parameters:

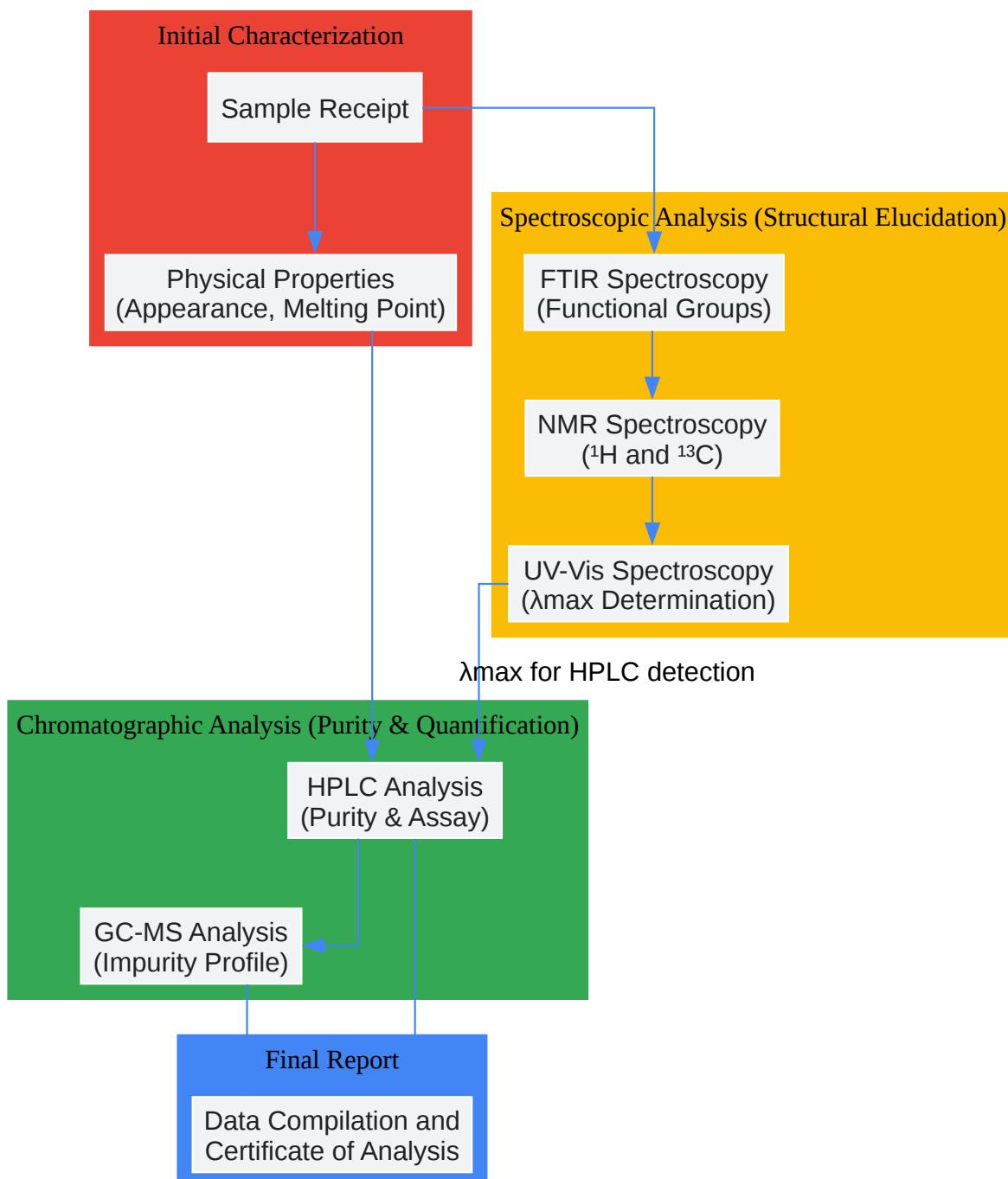
Parameter	Condition
Spectrophotometer	Double-beam UV-Vis spectrophotometer
Scanning Range	200-400 nm[6][7]
Blank	The solvent used for sample preparation[6]

- Data Interpretation:

- The UV-Vis spectrum of **2-Hydroxy-4-nitrobenzaldehyde** is expected to show characteristic absorption maxima (λ_{max}) due to the presence of the aromatic ring, the nitro group, and the aldehyde group. The spectra of nitrobenzaldehydes typically show strong absorptions around 250 nm and weaker transitions around 350 nm[8][9]. The exact λ_{max} values should be determined experimentally and can be used for identification and to set the detection wavelength for HPLC analysis.

Workflow and Data Integration

A logical workflow for the comprehensive characterization of **2-Hydroxy-4-nitrobenzaldehyde** is crucial for obtaining reliable and self-validating results.

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Caption: Workflow for the comprehensive characterization of **2-Hydroxy-4-nitrobenzaldehyde**.

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